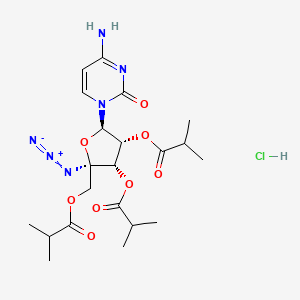

4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride

Vue d'ensemble

Description

Le chlorhydrate de balapiravir est un médicament antiviral expérimental qui agit comme un inhibiteur de la polymérase. Il a été initialement développé pour le traitement de l'infection chronique par le virus de l'hépatite C et a ensuite été étudié pour son utilisation potentielle dans le traitement de la dengue . Le composé est un analogue de nucléoside qui inhibe la synthèse de l'acide ribonucléique médiée par la protéine non structurale 5B de la polymérase ARN .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le chlorhydrate de balapiravir est synthétisé par une série de réactions chimiques impliquant la formation d'un analogue de nucléoside. . La voie de synthèse implique généralement :

- Formation du noyau de l'analogue de nucléoside.

- Introduction du groupe azido.

- Estérification avec l'acide isobutyrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de balapiravir implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Réactions d'estérification à grande échelle.

- Étapes de purification pour éliminer les impuretés.

- Mesures de contrôle qualité pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de balapiravir subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe azido en un groupe amine.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés d'amine réduits et des analogues substitués .

Applications de la recherche scientifique

Le chlorhydrate de balapiravir a été largement étudié pour ses propriétés antivirales. Ses applications comprennent :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléoside et leurs propriétés chimiques.

Biologie : Enquête sur ses effets sur la réplication virale et les processus cellulaires.

Médecine : Exploré comme traitement potentiel de l'infection chronique par le virus de l'hépatite C et de la dengue.

Industrie : Utilisé dans le développement de médicaments antiviraux et d'agents thérapeutiques

Mécanisme d'action

Le chlorhydrate de balapiravir exerce ses effets en inhibant la protéine non structurale 5B de la polymérase ARN, qui est essentielle à la synthèse de l'ARN viral. Le composé est un promédicament qui est converti en sa forme active, R1479, après absorption par le tractus gastro-intestinal. Cette forme active inhibe la réplication du virus de l'hépatite C en interférant avec le processus de synthèse de l'ARN .

Applications De Recherche Scientifique

Balapiravir hydrochloride has been extensively studied for its antiviral properties. Its applications include:

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Explored as a potential treatment for chronic hepatitis C virus infection and dengue fever.

Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mécanisme D'action

Balapiravir hydrochloride exerts its effects by inhibiting the RNA polymerase non-structural protein 5B, which is essential for viral RNA synthesis. The compound is a prodrug that is converted to its active form, R1479, after uptake from the gastrointestinal tract. This active form inhibits the replication of the hepatitis C virus by interfering with the RNA synthesis process .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de balapiravir est unique parmi les analogues de nucléoside en raison de son inhibition spécifique de la protéine non structurale 5B de la polymérase ARN. Des composés similaires comprennent :

Sofosbuvir : Un autre analogue de nucléoside utilisé pour le traitement de l'infection par le virus de l'hépatite C.

Ribavirine : Un analogue de nucléoside antiviral à large spectre.

Remdesivir : Un médicament antiviral utilisé pour le traitement de la COVID-19

Le chlorhydrate de balapiravir se distingue par sa cible spécifique et son mécanisme d'action unique impliquant la conversion en sa forme active .

Activité Biologique

Chemical Structure and Properties

The compound features a pyrimidine base with an azido group, which is known for its utility in bioconjugation and as a bioorthogonal labeling agent. Its structure can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₄O₅

- Molar Mass : Approximately 306.31 g/mol

- CAS Number : [To be assigned]

Structural Highlights

| Component | Description |

|---|---|

| Base | Pyrimidine |

| Sugar | Beta-D-ribofuranosyl |

| Modifications | Tri-O-(2-methylpropanoyl) and azido group |

Antiviral Properties

Research indicates that nucleoside analogs, particularly those modified with azido groups, exhibit antiviral properties. The azido moiety enhances the compound's ability to interfere with viral replication processes. Studies have shown that similar compounds can inhibit RNA viruses by targeting their polymerases or other essential proteins involved in the replication cycle.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in nucleotide metabolism. For example, studies on related pyrimidine derivatives have demonstrated inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer applications.

Case Studies

- In Vitro Studies : A study conducted on a series of azido-containing nucleosides showed significant antiviral activity against HIV-1. The modified nucleosides were found to effectively inhibit viral replication at micromolar concentrations.

- Cytotoxicity Assays : In another study, the cytotoxic effects of similar compounds were assessed against various cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.

- Mechanistic Insights : Mechanistic studies revealed that the incorporation of the azido group allows for selective targeting of nucleic acid structures, enhancing the compound's specificity and reducing off-target effects.

Synthesis

The synthesis of 4-Amino-1-(4-C-azido-2',3',5'-tri-O-(2-methylpropanoyl)-beta-D-ribofuranosyl)pyrimidin-2(1H)-one monohydrochloride involves several key steps:

- Synthesis of the Azido Sugar : Starting from beta-D-ribofuranose, the sugar is modified to introduce the azido group at the 4-position.

- Formation of the Pyrimidine Base : The pyrimidine ring is constructed through cyclization reactions involving appropriate precursors.

- Coupling Reaction : The azido sugar and pyrimidine base are coupled using phosphoramidite chemistry to form the final nucleoside structure.

Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Azidation | Sodium azide |

| 2 | Cyclization | Urea derivatives |

| 3 | Coupling | Phosphoramidite |

Propriétés

Numéro CAS |

690270-65-6 |

|---|---|

Formule moléculaire |

C21H31ClN6O8 |

Poids moléculaire |

531.0 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |

Clé InChI |

RAJFQMDUVDHLII-PYZPAVLJSA-N |

SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

SMILES isomérique |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

SMILES canonique |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.